molecular formula C11H17ClN6O2 B1433980 5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride CAS No. 1638612-79-9

5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride

Cat. No.: B1433980
CAS No.: 1638612-79-9
M. Wt: 300.74 g/mol
InChI Key: DHISYNXDKSJCFN-UHFFFAOYSA-N
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Description

5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride is a useful research compound. Its molecular formula is C11H17ClN6O2 and its molecular weight is 300.74 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . It also triggers apoptosis, or programmed cell death, by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, this compound influences gene expression by modulating transcription factors and signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound can modulate the activity of other kinases and signaling molecules, further influencing cellular processes . Molecular docking studies have shown that the binding of this compound to CDK2 involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, the compound’s inhibitory effects on CDK2 and its impact on cell proliferation and apoptosis are sustained over several days of treatment . Long-term studies in vivo have shown that the compound can maintain its efficacy in reducing tumor growth, although some degradation and reduced potency may occur over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological changes have been observed . The therapeutic window for this compound is relatively narrow, necessitating careful dosage optimization to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes oxidative metabolism, resulting in the formation of several metabolites that are excreted via the kidneys . The metabolic pathways involve hydroxylation and demethylation reactions, which are catalyzed by specific isoforms of cytochrome P450 . These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in the cytoplasm, where it exerts its inhibitory effects on CDK2 . Additionally, the compound may interact with transport proteins that facilitate its distribution to specific tissues, including tumors . The distribution pattern of the compound is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . In the cytoplasm, the compound interacts with CDK2 and other signaling molecules, while in the nucleus, it can influence gene expression by modulating transcription factors . The compound’s localization is directed by its ability to diffuse across cellular membranes and its interactions with specific binding proteins . Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and activity .

Properties

IUPAC Name

5-(methoxymethyl)-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2.ClH/c1-19-7-8-6-9(18)17-10(13-8)14-11(15-17)16-4-2-12-3-5-16;/h6,12H,2-5,7H2,1H3,(H,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHISYNXDKSJCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C(=N1)N=C(N2)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride
Reactant of Route 2
5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride
Reactant of Route 3
Reactant of Route 3
5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride
Reactant of Route 4
5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride
Reactant of Route 5
5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride
Reactant of Route 6
5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.